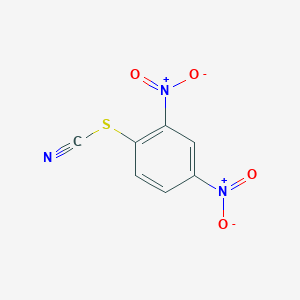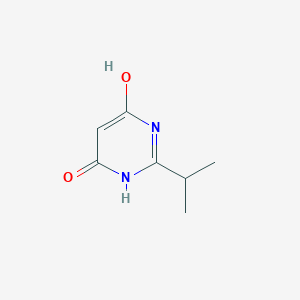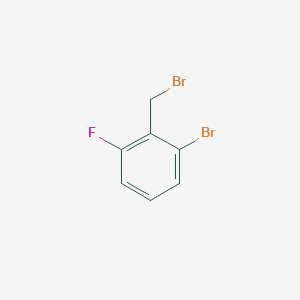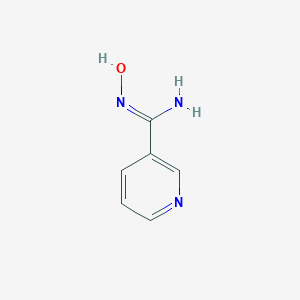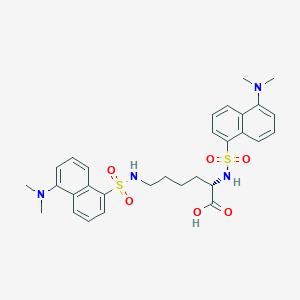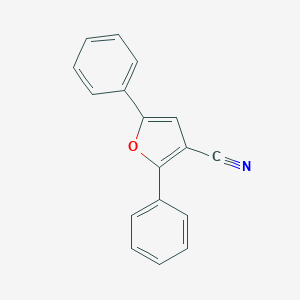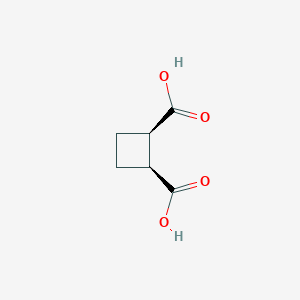
cis-Cyclobutane-1,2-dicarboxylic acid
概要
説明
Cis-Cyclobutane-1,2-dicarboxylic acid (cis-CBDA) is a cyclic dicarboxylic acid that has been studied for its potential applications in the fields of biomedical research, drug development, and laboratory experiments. It is a natural product that is produced in plants, fungi, and bacteria, and is also synthetically produced in the laboratory. cis-CBDA is a versatile compound with a wide range of uses and applications, including as a building block for the synthesis of other compounds, as a reagent in chemical reactions, and as a substrate in biochemical and physiological studies.
科学的研究の応用
Sustainable Materials Synthesis : "cis-Cyclobutane-1,2-dicarboxylic acid" derivatives, like cis-3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid, have been used in sustainable material synthesis. They have shown potential as semirigid diacid building blocks in material science, useful in creating green polymers and biobased epoxies with good stability and solvent resistance (Wang et al., 2018).
Pharmacology and Drug Development : The compound has been used in the study of anticancer drugs like carboplatin, where its derivatives play a role in drug formulation and its reaction with biological molecules (Frey et al., 1993). Additionally, derivatives of "this compound" are used in the inhibition of high-affinity L-glutamic acid uptake, indicating their potential in neurological research (Fletcher et al., 1991).
Analytical Chemistry : The compound and its derivatives are used in analytical studies such as mass spectrometry, aiding in the understanding of molecular geometry and fragmentation patterns (Benoit & Holmes, 1972).
Organic Synthesis and Chemical Studies : Studies on the synthesis and structural properties of cyclobutane derivatives have contributed to the understanding of molecular conformations and bonding in organic chemistry (Reisner et al., 1983).
Biomedical Applications : Research on cyclobutane-containing scaffolds, including "this compound" derivatives, reveals their potential as surfactants, gelators, and metal cation ligands in biomedical applications (Illa et al., 2019).
作用機序
Target of Action
cis-Cyclobutane-1,2-dicarboxylic acid (CBDA-4) is a versatile compound with a wide range of applications. It is primarily used as a building block in the synthesis of polymers and metal-organic materials . The compound’s primary targets are therefore the molecules and structures it interacts with during these synthesis processes.
Mode of Action
CBDA-4 interacts with its targets through chemical reactions. For instance, in the synthesis of polymers, CBDA-4 can serve as a diacid monomer or cross-linker . Its mode of action involves forming bonds with other molecules to create larger structures. The cyclobutane ring in CBDA-4 can be cleaved upon heating, making it a promising building block for thermally recyclable/degradable materials .
Biochemical Pathways
The biochemical pathways affected by CBDA-4 are primarily those involved in the synthesis of materials. For example, in the production of polymers, CBDA-4 can be incorporated into the polymer chain, affecting the properties of the final product . The exact pathways and their downstream effects would depend on the specific synthesis process and the other compounds involved.
Result of Action
The molecular and cellular effects of CBDA-4’s action are largely dependent on its application. In the context of material synthesis, the incorporation of CBDA-4 can result in materials with desirable properties such as cleavability . This can make the resulting materials thermally recyclable or degradable .
Action Environment
The action, efficacy, and stability of CBDA-4 can be influenced by various environmental factors. For instance, the cyclobutane ring in CBDA-4 can be cleaved upon heating , suggesting that temperature is a key factor in its stability and action. Additionally, the synthesis processes in which CBDA-4 is used may require specific conditions (e.g., pH, pressure) for optimal efficacy.
Safety and Hazards
将来の方向性
生化学分析
Molecular Mechanism
It’s known that the cyclobutane ring in cis-Cyclobutane-1,2-dicarboxylic acid can be cleaved upon heating, making it a promising building block for thermally recyclable/degradable materials .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have thermocleavability at high temperature . This property suggests that the effects of this compound may change over time, particularly in response to changes in temperature.
特性
IUPAC Name |
(1S,2R)-cyclobutane-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSAGCZZQKACKE-ZXZARUISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H]1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424909 | |
| Record name | (1R,2S)-cyclobutane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1461-94-5 | |
| Record name | (1R,2S)-cyclobutane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIS CYCLOBUTANE DICARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



